4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone
Overview
Description
4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C21H26N2O3. It is known for its applications in various fields, including medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a piperazine ring, which is a common structural motif in many biologically active molecules.
Scientific Research Applications
4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
It’s structurally similar to imatinib , which is a potent and selective inhibitor of BCR-ABL and c-kit tyrosine kinases . These kinases play a crucial role in cell proliferation and survival, thus making them key targets in certain types of cancer treatment .
Mode of Action
Based on its structural similarity to imatinib , it may also act as an ATP-competitive inhibitor, binding to the ATP-binding site of the tyrosine kinases . This prevents the phosphorylation and activation of the downstream signaling pathways, thereby inhibiting cell proliferation and inducing apoptosis .
Biochemical Pathways
If it acts similarly to imatinib , it may inhibit the BCR-ABL and c-kit mediated signaling pathways, which are involved in cell growth and survival .
Pharmacokinetics
Its predicted properties include a boiling point of 3760±370 °C and a density of 1093±006 g/cm3 .
Result of Action
If it acts similarly to imatinib , it may inhibit cell proliferation and induce apoptosis in cells expressing the target kinases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 1-methylpiperazine with ethyl 4-fluorobenzoate. The reaction is carried out under controlled conditions, often using a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction is monitored using analytical techniques such as high-performance liquid chromatography (HPLC) to ensure the completion of the reaction and the purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Comparison with Similar Compounds
4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone can be compared with other similar compounds, such as:
Imatinib: A well-known anticancer drug that also contains a piperazine ring.
Ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate: Another compound with a similar structure but different functional groups.
4-(4-Methylpiperazin-1-ylmethyl)benzoic acid: A related compound used as an intermediate in pharmaceutical synthesis
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Properties
IUPAC Name |
ethyl 4-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-3-27-22(26)20-10-8-19(9-11-20)21(25)18-6-4-17(5-7-18)16-24-14-12-23(2)13-15-24/h4-11H,3,12-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHJDRLVEKXTHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCN(CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642965 | |
Record name | Ethyl 4-{4-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-54-5 | |
Record name | Ethyl 4-[4-[(4-methyl-1-piperazinyl)methyl]benzoyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898783-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-{4-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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